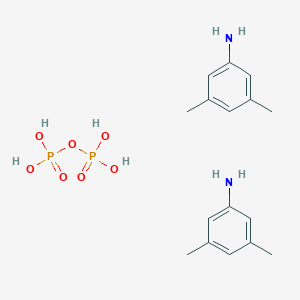
3,5-Dimethylaniline;phosphono dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylaniline;phosphono dihydrogen phosphate is a chemical compound with the molecular formula C16H26N2O7P2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both aniline and phosphate groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylaniline;phosphono dihydrogen phosphate typically involves the reaction of 3,5-dimethylaniline with phosphono dihydrogen phosphate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3,5-Dimethylaniline;phosphono dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the aniline or phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of products depending on the substituents introduced.
科学的研究の応用
3,5-Dimethylaniline;phosphono dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,5-Dimethylaniline;phosphono dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its phosphate group allows it to participate in phosphorylation reactions, which are crucial for regulating cellular activities.
類似化合物との比較
Similar Compounds
3,5-Dimethylaniline: A related compound with similar chemical properties but lacking the phosphate group.
Phosphono dihydrogen phosphate: Another related compound that contains the phosphate group but lacks the aniline moiety.
Uniqueness
3,5-Dimethylaniline;phosphono dihydrogen phosphate is unique due to the presence of both aniline and phosphate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound with a wide range of applications in various fields.
特性
CAS番号 |
572879-89-1 |
|---|---|
分子式 |
C16H26N2O7P2 |
分子量 |
420.33 g/mol |
IUPAC名 |
3,5-dimethylaniline;phosphono dihydrogen phosphate |
InChI |
InChI=1S/2C8H11N.H4O7P2/c2*1-6-3-7(2)5-8(9)4-6;1-8(2,3)7-9(4,5)6/h2*3-5H,9H2,1-2H3;(H2,1,2,3)(H2,4,5,6) |
InChIキー |
PMIRPJVENVSFTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N)C.CC1=CC(=CC(=C1)N)C.OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


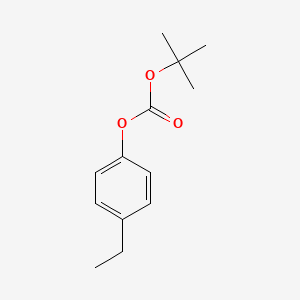
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
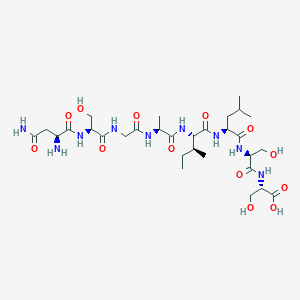
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
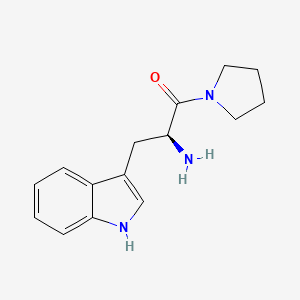
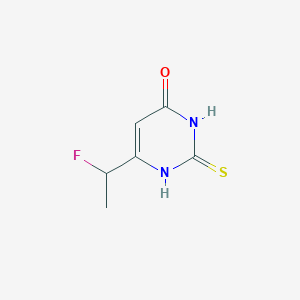
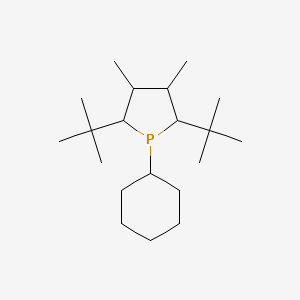
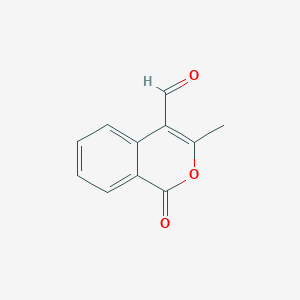
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
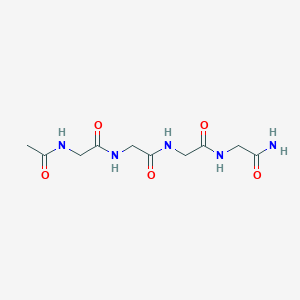
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
